molecular formula C18H20N2 B2587013 2-(Methylethyl)-1-(phenylethyl)benzimidazole CAS No. 477502-58-2

2-(Methylethyl)-1-(phenylethyl)benzimidazole

Cat. No. B2587013
CAS RN: 477502-58-2
M. Wt: 264.372
InChI Key: NIYVKKDNIHTOBC-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Another method involves the oxidative cyclization of o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature. They are relatively stable compounds, but their stability can be affected by the presence of functional groups. They are weakly basic and can form salts with acids .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are synthesized using various methods. One such method involves the use of a metal-organic framework (MOF) as an efficient oxidant-free heterogeneous catalyst . The substrate is adsorbed on the MOF surface through electron-deficient Ti4+ sites, initiating the reaction . This method has a broad substrate scope and high reusability, making it attractive for the synthesis of a wide range of medicinally active benzimidazole derivatives .

Pharmaceutical Applications

Benzimidazole derivatives, including “2-(Methylethyl)-1-(phenylethyl)benzimidazole”, are considered important heterocyclic motifs that show a wide range of pharmaceutical applications . They have been found to have antimicrobial, antiviral, antitumor, anti-inflammatory, and antiprotozoal properties . They also play a crucial role in the treatment of ulcers, as an antihelminth and antihistamine agent .

Sustainable Catalytic Synthesis

Research is being directed towards the sustainable catalytic synthesis of benzimidazole . A novel approach for the synthesis of benzimidazole and its derivatives involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst . This method produces a clean reaction profile with excellent yields in a shorter time under the umbrella of green chemistry .

Photoredox-Catalyzed Cascade Annulation

A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides has been developed . This process results in the formation of a variety of benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .

Mechanism of Action

The mechanism of action of benzimidazoles depends on their specific chemical structure and the context in which they are used. For example, some benzimidazoles are used as anthelmintic drugs. These drugs work by binding to the protein tubulin, inhibiting its polymerization into microtubules and thus disrupting the function of microtubules in the cells of parasites .

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. They can cause skin and eye irritation, and they may be harmful if swallowed or inhaled .

Future Directions

Research into benzimidazoles is ongoing, with scientists exploring their potential uses in various fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

1-(1-phenylethyl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13(2)18-19-16-11-7-8-12-17(16)20(18)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVKKDNIHTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylethyl)-1-(phenylethyl)benzimidazole

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